molecular formula C9H7FN2O2 B2504306 Methyl 7-fluoro-1H-indazole-5-carboxylate CAS No. 1427431-00-2

Methyl 7-fluoro-1H-indazole-5-carboxylate

Cat. No. B2504306
CAS RN: 1427431-00-2
M. Wt: 194.165
InChI Key: BIQFUHLSENRKMP-UHFFFAOYSA-N
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Description

“Methyl 7-fluoro-1H-indazole-5-carboxylate” is a chemical compound that is structurally similar to known synthetic cannabinoids . It is used for research and forensic applications .


Synthesis Analysis

The synthesis of “Methyl 7-fluoro-1H-indazole-5-carboxylate” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .


Molecular Structure Analysis

The molecular formula of “Methyl 7-fluoro-1H-indazole-5-carboxylate” is C9H7FN2O2 . The InChI code is 1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“Methyl 7-fluoro-1H-indazole-5-carboxylate” is a solid at room temperature . It has a molecular weight of 194.17 . The boiling point is 357.6±27.0 C at 760 mmHg .

Scientific Research Applications

Metabolite Profiling in Synthetic Cannabinoids

  • Research by Wohlfarth et al. (2015) highlighted the metabolism of synthetic cannabinoids, including methyl 7-fluoro-1H-indazole-5-carboxylate analogs. They discovered that major metabolites of these compounds generally include 5-hydroxypentyl and pentanoic acid metabolites, indicating distinct biotransformation pathways for these substances Wohlfarth et al., 2015.

Pharmacological Interactions and Enzyme Inhibition

Inhibition of Lactoperoxidase

  • Köksal and Alım (2018) investigated the inhibitory effects of some indazoles on bovine milk Lactoperoxidase (LPO), an enzyme with vital antimicrobial properties. The study concluded that all tested indazole molecules exhibited a strong inhibitory effect on LPO activity, which is significant considering the enzyme's role in biological systems Köksal & Alım, 2018.

Chemical Synthesis and Structural Studies

Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

  • Mayes et al. (2010) reported a robust synthesis method for a compound structurally similar to methyl 7-fluoro-1H-indazole-5-carboxylate, highlighting the preparation of key intermediates towards HIV non-nucleoside reverse transcriptase inhibitors. This showcases the compound's relevance in medicinal chemistry and drug development Mayes et al., 2010.

N-Heterocyclic Carbenes Generation

  • Schmidt et al. (2007) explored the synthesis and properties of 5-halo-substituted 1,2-dimethyl indazolium-3-carboxylates, compounds related to methyl 7-fluoro-1H-indazole-5-carboxylate. These substances were shown to decarboxylate upon heating to yield N-heterocyclic carbenes, offering insights into the thermal stability and reactive intermediates of these molecules Schmidt et al., 2007.

Pharmacological Profiling and Activity

Fluorinated Analogues of Marsanidine

  • Wasilewska et al. (2014) investigated the influence of fluorination on the pharmacological properties of selective α2-adrenoceptor agonists. The study concluded that fluorination on the indazole ring affected binding affinity and selectivity, emphasizing the significance of structural modifications on the pharmacological profile of these compounds Wasilewska et al., 2014.

Safety and Hazards

“Methyl 7-fluoro-1H-indazole-5-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 7-fluoro-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQFUHLSENRKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-fluoro-1H-indazole-5-carboxylate

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